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C.I. Pigment Yellow 105

Cat. No.: B1173294
CAS No.: 12236-75-8
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Description

Overview of Academic Research Trajectories for Organic Pigments

The field of organic pigments has witnessed significant advancements over the past 75 years, leading to a wide array of new pigment types with enhanced properties. researchgate.net Research in pigment coloration has seen a gradual increase in scholarly publications, with a substantial surge in recent years. mdpi.commurdoch.edu.au The primary focus of this research has been on improving pigment qualities to expand their use in various applications. mdpi.commurdoch.edu.au

Historically, the development of organic pigments has been driven by the need for vibrant colors, high stability, and excellent fastness properties. researchgate.netsdc.org.uk The research trajectory has moved from the synthesis of simple monoazo pigments to more complex structures like disazo, benzimidazolone, and isoindolinone pigments, each offering improved performance characteristics. specialchem.comgla.ac.uk A key area of investigation has been the relationship between the chemical structure of a pigment and its resulting physical properties, such as color, lightfastness, and heat stability. researchgate.netevitachem.com

Modern research often employs advanced analytical techniques to understand and optimize pigment characteristics. For instance, X-ray crystallography is used to determine the solid-state structure of pigments, which is crucial for understanding their properties. gla.ac.ukatamanchemicals.com Furthermore, there is a growing trend towards developing high-performance pigments for specialized applications, including automotive coatings, plastics, and even high-tech fields like color filters and organic electronics. researchgate.netmordorintelligence.com The use of nanotechnology has also been a significant development, with nanoparticles being used to enhance the properties of pigments. mdpi.com

The global market for organic pigments is projected to experience continued growth, driven by demand from industries such as paints and coatings, textiles, and plastics. mordorintelligence.comarchivemarketresearch.com This economic driver further fuels academic and industrial research into novel organic pigments with superior performance and environmental profiles.

Rationale for Dedicated Scholarly Inquiry into C.I. Pigment Yellow 105

This compound, a monoazo pigment, warrants dedicated scholarly inquiry due to its specific combination of properties and applications. dyestuffintermediates.comartiscreation.com It is known for its brilliant greenish-yellow hue and is used in various applications, including printing inks, plastics, and textiles. evitachem.comdyestuffintermediates.com The rationale for its focused study stems from several key aspects:

Unique Chemical Structure and Properties: this compound is chemically identified as 2-[(7-chloro-1,2-dihydro-4-methyl-2-oxo-6-quinolinyl)azo]-N-(2-methoxyphenyl)-3-oxo-Butanamide. letopharm.com Its molecular structure, containing a quinolinyl group, distinguishes it from many other common azo pigments and is a key determinant of its color and fastness properties. Understanding the structure-property relationship in this specific molecule can provide valuable insights for the design of new pigments with tailored characteristics.

Performance in Application: The pigment exhibits good lightfastness, which is a critical parameter for many applications, especially in exterior paints and coatings. evitachem.com Investigating the factors that contribute to its lightfastness, such as its crystal structure and particle size distribution, is a significant area of research. Studies have shown that for many organic pigments, larger particle sizes can lead to improved fastness properties. sdc.org.uk

Synthesis and Optimization: The synthesis of this compound involves a diazotization reaction followed by an azo coupling. evitachem.com Research into optimizing these synthesis conditions, such as temperature and solvent choice, can lead to improved yields, purity, and pigmentary properties. evitachem.com For instance, maintaining a low temperature during diazotization is crucial to prevent the decomposition of the diazonium salt. evitachem.com

Potential for Advanced Applications: While traditionally used in conventional applications, the unique properties of this compound may make it a candidate for more advanced technologies. Research could explore its potential in areas like specialty inks or as a component in functional materials where its specific spectral properties could be advantageous.

The following table provides a summary of the key identification and chemical data for this compound:

PropertyValue
C.I. NamePigment Yellow 105
C.I. Number11743
CAS Number12236-75-8
Molecular FormulaC21H19ClN4O4
Molecular Weight426.85 g/mol
Chemical ClassMonoazo

Data sourced from multiple references. dyestuffintermediates.comletopharm.com

A second table details some of the reported physical and chemical properties of this pigment:

PropertyDescription
ColorBrilliant greenish-yellow
LightfastnessGood
Heat ResistanceStable up to 150°C
Chemical ResistanceResistant to acids and alkalis

Data sourced from multiple references. evitachem.comdyestuffintermediates.com

Properties

CAS No.

12236-75-8

Molecular Formula

C7H12O

Synonyms

C.I. Pigment Yellow 105

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for C.i. Pigment Yellow 105

Historical Development of Synthetic Approaches

Specific details on the historical development of the synthetic approach for C.I. Pigment Yellow 105 are not extensively documented in publicly available scientific literature. However, its classification as a monoazo pigment places its origins within the broader history of azo dye and pigment chemistry, which began in the latter half of the 19th century. The fundamental chemistry involving the diazotization of a primary aromatic amine and its subsequent coupling to a suitable coupling component has been the cornerstone of azo pigment synthesis for over a century. Early synthetic approaches would have focused on establishing reliable reaction conditions to achieve consistent product quality and yield using batch processing methods.

Contemporary Synthetic Methodologies and Process Optimization

The contemporary synthesis of this compound adheres to the traditional two-step diazotization and coupling reaction pathway. evitachem.com The process begins with the diazotization of an aromatic amine, where the amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a reactive diazonium salt. evitachem.comevitachem.com This is immediately followed by the azo coupling step, where the diazonium salt reacts with a coupling component to form the final pigment molecule. evitachem.com

Process optimization is critical to achieving the desired pigmentary properties. One key parameter is temperature control during the diazotization step; maintaining a low temperature, typically between 0°C and 5°C, is crucial to ensure the stability of the diazonium salt and prevent its decomposition, thereby maximizing yield and purity. evitachem.comevitachem.com The entire process can be carried out in various solvents to optimize for reactant solubility and product precipitation. evitachem.com

General Synthetic Parameters for this compound
StepReactionKey ReactantsTypical ConditionsPurpose
1DiazotizationAromatic Amine, Sodium Nitrite, Acid0-5°CFormation of reactive diazonium salt; low temperature prevents decomposition.
2Azo CouplingDiazonium Salt, Coupling ComponentControlled pH and temperatureFormation of the final azo pigment molecule.

The application of green chemistry principles to the synthesis of this compound has not been specifically detailed in scientific literature. Generally, the pigment industry faces challenges related to the use of hazardous materials and the generation of chemical waste. Green chemistry initiatives in pigment production often focus on areas such as using less toxic solvents, developing processes that generate less waste, and improving energy efficiency. For azoic pigments, this could involve optimizing reaction stoichiometry to minimize residual reactants or developing methods for recycling process water.

The final physical form of a pigment, including its crystal structure, particle size, and size distribution, is critical to its performance properties such as color strength, opacity, lightfastness, and dispersibility. After the chemical synthesis, a crude pigment slurry is typically subjected to finishing steps, which can include heat treatment, solvent treatment, or mechanical grinding. These processes are designed to control the pigment's particle morphology. Specific methodologies for the crystallization engineering of this compound are proprietary and not published in detail. The goal of these processes is to produce a stable crystalline form with a consistent and optimized particle size distribution for its intended application.

Impurity Profiling and Purification Strategies in Synthesis

The synthesis of azoic pigments can result in various impurities, including residual starting materials (unreacted amines and coupling components) and byproducts from side reactions. google.com For pigments intended for sensitive applications, minimizing these impurities is crucial. Primary aromatic amines (PAAs), in particular, are a class of potential impurities that may be present from unreacted starting materials. google.com

Purification strategies are therefore a critical part of the manufacturing process. A patent that lists this compound among other azoic pigments describes a method for reducing PAA content. google.com General purification techniques for crude organic pigments include:

Washing: The crude pigment is washed extensively, often with hot water, to remove water-soluble impurities like inorganic salts and residual reactants.

Solvent Treatment: The pigment may be treated with specific organic solvents to remove organic impurities.

Reslurrying and Filtration: The pigment paste is often reslurried, sometimes with pH adjustments or heat treatment, and then filtered again. google.com This process helps to remove trapped impurities and can also aid in particle size refinement.

A detailed impurity profile specific to the manufacturing of this compound is not publicly available, as this information is typically proprietary to the manufacturer.

Potential Impurities and General Purification Methods
Potential Impurity TypeOriginGeneral Purification Strategy
Primary Aromatic Amines (PAAs)Unreacted starting materialExtensive washing, chemical derivatization, reslurrying at adjusted pH. google.com
Residual Coupling ComponentsUnreacted starting materialWashing with aqueous or solvent-based solutions.
Inorganic SaltsByproducts of diazotization and pH adjustmentWashing with deionized water.
Side-Reaction ByproductsDecomposition of diazonium salt, etc.Solvent treatment, recrystallization.

Advanced Structural Elucidation and Solid State Chemistry of C.i. Pigment Yellow 105

Polymorphism and Crystal Structure Analysis

Polymorphism, the existence of a substance in two or more crystal forms, can significantly impact the physical properties of a pigment, including its color, stability, and insolubility. sdc.org.uk While specific studies on the polymorphism of C.I. Pigment Yellow 105 are not extensively detailed in the provided results, the principles of polymorphism in organic pigments are well-established and relevant. sdc.org.ukru.nl Different crystalline forms can exhibit distinct X-ray diffraction patterns and have varied stabilities. sdc.org.uk

X-ray powder diffraction (XRPD) is a fundamental technique for identifying the crystalline phases of pigments. ru.nl It provides a unique fingerprint for each polymorph. For instance, in other yellow pigments like C.I. Pigment Yellow 74, specific Bragg angles (2θ) in the XRPD pattern, such as peaks at 11.7° and 26.6°, and their intensity ratios are used to characterize different crystalline forms. google.comgoogle.com Similarly, for a bis-acetoacetanilide-based pigment, C.I. Pigment Yellow 155, characteristic peaks at 2θ values of 10.0° and 11.1° are indicative of its crystal structure. epo.org The crystallinity and specific phases present in this compound would be determined by analyzing its unique XRPD pattern.

Table 1: Illustrative X-ray Diffraction Peaks for Various Yellow Pigments

PigmentCharacteristic 2θ Peaks (CuKα)
C.I. Pigment Yellow 7411.7°, 26.6° google.comgoogle.com
C.I. Pigment Yellow 15510.0°, 11.1° epo.org
An Azo Pigment7.2°, 25.9° google.com

This table illustrates characteristic XRPD peaks for different yellow pigments to provide context for how this compound would be analyzed.

Electron microscopy, including transmission electron microscopy (TEM), is crucial for analyzing the microstructure and morphology of pigment particles. gla.ac.ukbeilstein-journals.org This technique allows for the direct visualization of primary particles, aggregates, and agglomerates. publications.gc.ca For other pigments, TEM has been used to determine average primary particle sizes, which can be in the nanometer range (e.g., 105 nm or 135 nm for different forms of C.I. Pigment Yellow 74). google.com The shape of the particles, whether spherical or acicular, can also be determined. google.com Such analyses are vital for understanding the dispersibility and optical properties of the pigment.

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide deeper insights into the molecular structure and bonding within the pigment's crystal lattice.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. These methods can provide information about the functional groups present and the intermolecular interactions, such as hydrogen bonding. sdc.org.uk For example, in perinone pigments, IR spectroscopy has suggested that the carbonyl group is not involved in hydrogen bridging. sdc.org.uk In benzimidazolone pigments, intermolecular hydrogen bonds are responsible for their excellent migration and solvent fastness properties. sdc.org.uk Raman spectroscopy is also used for the identification of pigments and can be enhanced by multivariate analysis to distinguish between different phases. researchgate.net The analysis of the FTIR and Raman spectra of this compound would reveal details about its specific molecular vibrations and intermolecular forces.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the local environment of specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁴N) within a solid material. rsc.org Techniques like cross-polarization magic-angle spinning (CP/MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. rsc.org For other pigments, such as C.I. Pigment Yellow 138, ssNMR has been instrumental in determining its tautomeric state in the crystalline form by identifying the location of hydrogen atoms. researchgate.net This level of structural detail is crucial for understanding the pigment's color and stability.

Intermolecular Interactions and Packing Arrangements

The way individual molecules of this compound pack together in the solid state is governed by intermolecular forces. These interactions, which include van der Waals forces and potentially hydrogen bonds, dictate the pigment's physical properties. sdc.org.ukpublications.gc.ca Strong intermolecular interactions lead to high lattice energy, which in turn results in low solubility. publications.gc.ca The arrangement of molecules can also involve π–π stacking, where the aromatic rings of adjacent molecules overlap. nih.gov The strength of these stacking interactions can vary significantly depending on the intermolecular configuration. nih.gov The specific packing arrangement and the nature of the intermolecular forces in this compound are fundamental to its performance as a pigment.

Photophysical and Optoelectronic Properties Research of C.i. Pigment Yellow 105

Absorption and Emission Spectroscopy in Various Media

The interaction of a pigment with different media, such as solvents or polymer matrices, can influence its absorption and emission spectra. This behavior, known as solvatochromism, is critical for predicting the pigment's performance in various applications. For azo dyes, changes in solvent polarity can affect the electronic ground and excited states differently, leading to shifts in the absorption maxima (λmax). sci-hub.se

While specific spectroscopic data for C.I. Pigment Yellow 105 in a range of media is not extensively documented in publicly available research, general principles for monoazo pigments apply. mst.dk These pigments typically exhibit strong absorption bands in the violet-blue region of the electromagnetic spectrum, resulting in their yellow appearance. The surrounding medium can influence the tautomeric equilibrium (azo vs. hydrazone forms) common in such pigments, which in turn significantly alters their photophysical properties. nih.govresearchgate.net For instance, studies on analogous azo compounds show that solvent polarity and hydrogen-bonding capability can stabilize one tautomer over the other, directly impacting the absorption and emission characteristics. sci-hub.se

Quantum Yield Determinations and Excited-State Dynamics

Upon absorbing a photon, a molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

For many simple azo pigments, the quantum yield of fluorescence is often very low because of efficient non-radiative decay pathways. nih.govresearchgate.net The excited-state dynamics are typically very fast, often occurring on picosecond or femtosecond timescales. pnas.orgeinsteinmed.edu Processes such as excited-state intramolecular proton transfer (ESIPT) and trans-cis isomerization around the -N=N- double bond are common deactivation channels in azo compounds that compete with fluorescence. sci-hub.seresearchgate.netresearchgate.net These rapid, non-radiative pathways are a key reason for the high photostability of many azo pigments, as they quickly dissipate the absorbed energy without allowing time for photochemical reactions to occur. mst.dk Although specific quantum yield values and excited-state lifetimes for this compound are not readily found in scientific literature, its classification as a stable monoazo pigment suggests its excited-state dynamics are likely dominated by such efficient non-radiative decay mechanisms.

Photochemical Stability Mechanisms and Degradation Pathways

This compound is noted for its excellent lightfastness. evitachem.com The photochemical stability of azo pigments is intrinsically linked to their chemical structure and the deactivation pathways available to their excited states. The stability of the azo linkage is a critical factor; while it can be susceptible to enzymatic breakdown, its thermal and photochemical stability in a pigment context is generally robust. mst.dk

Influence of Light Exposure on Chromophore Integrity

The chromophore of an azo pigment is the -N=N- group and its associated aromatic rings. Prolonged exposure to high-energy light, particularly UV radiation, can eventually lead to the cleavage of this azo bond, resulting in the fading of the color. jocpr.comnih.gov The degradation process often involves the formation of radical species. jocpr.com However, for highly stable pigments like this compound, the molecular structure is optimized to resist such degradation, primarily through the rapid and harmless dissipation of absorbed light energy as heat. evitachem.com The polymer matrix or binder in which the pigment is dispersed also plays a crucial role, as it can either protect the pigment or contribute to its degradation by participating in photochemical reactions. nih.gov

Radical Formation and Oxidative Degradation Processes

The photodegradation of azo dyes often proceeds via an oxidative mechanism, especially in the presence of oxygen and water. bohrium.commdpi.com The process can be initiated by the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). jocpr.comlidsen.comresearchgate.net These radicals can attack the azo linkage or the aromatic rings of the pigment molecule, leading to a series of reactions that ultimately break down the chromophore and decolorize the pigment. mdpi.comacs.org

The specific degradation pathway can depend on the tautomeric form of the pigment. Studies on some azo dyes have shown that the hydrazone form is more susceptible to attack by hydroxyl radicals, whereas the azo form may undergo direct photoreduction. jocpr.com The generation of these radicals can be catalyzed by impurities or other components in a formulation, such as transition metal ions. industrialchemicals.gov.au The excellent chemical resistance and stability of this compound suggest a high intrinsic resistance to these oxidative processes. evitachem.com

Energy Transfer Phenomena in Pigment Aggregates

In the solid state, such as in a plastic or paint film, pigment particles exist as aggregates where individual molecules are in close proximity. This arrangement allows for electronic interactions between adjacent chromophores, leading to phenomena such as exciton (B1674681) coupling and excitation energy transfer (EET). illinois.edu This transfer of energy between molecules can significantly alter the photophysical properties of the material compared to isolated molecules in a dilute solution. nih.govacs.org

The nature of these interactions depends on the geometry of the molecular packing. Depending on the alignment of the transition dipole moments, pigments can form "J-aggregates" (head-to-tail alignment) which typically exhibit a red-shifted absorption band, or "H-aggregates" (face-to-face alignment) which show a blue-shifted absorption band. These aggregation phenomena can impact the color, fluorescence, and photochemical stability of the pigment system. While the specific aggregation behavior of this compound has not been detailed in available studies, it is a fundamental aspect of the photophysics of all organic pigments in their solid-state applications. google.com

Environmental Chemistry and Degradation Studies of C.i. Pigment Yellow 105

Environmental Fate and Persistence in Various Matrices

The environmental fate of azo pigments like C.I. Pigment Yellow 105 is primarily governed by their extremely low water solubility. mst.dk This property dictates that the pigment is unlikely to exist in a dissolved state in significant concentrations in aquatic environments. Instead, it is expected to persist in the solid phase, becoming associated with sediments, soils, and sludge. sustainability-directory.com The loss of organic pigments to the environment is estimated to be around 1% during production and 1-2% during processing. mst.dk

Specific soil adsorption and mobility studies for this compound are not documented. However, for azo pigments in general, their low solubility and strong tendency to remain in a solid state mean they are likely to have high adsorption coefficients to soil organic matter and clay particles. This strong adsorption significantly limits their mobility in the soil column, reducing the potential for leaching into groundwater. sustainability-directory.com The primary route of entry into soil ecosystems is often through the application of sludge from wastewater treatment plants that have received industrial effluents containing these pigments. sustainability-directory.com Once in the soil, these pigments are expected to be highly persistent. sustainability-directory.com

Table 1: General Environmental Persistence of Azo Pigments

This table presents generalized data for azo pigments due to the lack of specific data for this compound.

Environmental MatrixPersistence LevelPrimary FatePotential Mobility
SoilHighAdsorption to soil particlesLow
Water (Aqueous Phase)Low (due to insolubility)Partitioning to sedimentVery Low
SedimentHighAccumulationLow
BiotaLow (bioaccumulation potential is generally low for pigments due to large molecular size)Minimal uptakeN/A

Aquatic System Distribution and Transformation

In aquatic systems, this compound, like other azo pigments, would predominantly be found in suspended solids and bottom sediments rather than dissolved in the water column. mst.dk Its transformation in these environments is expected to be very slow. gsconlinepress.com The intense color of these pigments can interfere with light penetration in the water, which can disrupt aquatic ecosystems. gsconlinepress.com While hydrolysis is not considered a significant degradation pathway for these stable molecules, transformation can occur through microbial action in anaerobic sediments. mst.dk

Biodegradation Mechanisms and Metabolite Identification

The biodegradation of azo compounds is a complex process that is highly dependent on environmental conditions. Due to their large molecular size and low solubility, pigments are generally less bioavailable for intracellular microbial degradation. mst.dk Therefore, extracellular enzymatic activity is considered a key factor in their transformation. mst.dk

The microbial degradation of azo dyes and pigments typically proceeds via a two-step process:

Anaerobic Reduction: Under anaerobic or anoxic conditions, the initial and most critical step is the reductive cleavage of the azo bond (-N=N-). mdpi.comnih.gov This is carried out by a variety of bacteria and some fungi. mdpi.comresearchgate.net This process breaks the molecule into smaller, colorless, and potentially hazardous aromatic amines. gsconlinepress.comijrrjournal.com

Aerobic Degradation: The resulting aromatic amines are generally more susceptible to degradation, but this typically occurs under aerobic conditions. mdpi.comnih.gov Complete mineralization of these amines into carbon dioxide, water, and inorganic compounds is possible with certain microbial consortia. nih.gov

However, the sequential requirement of anaerobic followed by aerobic conditions presents a challenge for complete degradation in many natural environments. ijcmas.com The accumulation of aromatic amines under persistent anaerobic conditions is a significant environmental concern. mdpi.com

The key enzymes involved in the initial reductive cleavage of the azo bond are azoreductases. mdpi.com These enzymes are produced by a wide range of bacteria and facilitate the transfer of electrons to the azo bond, leading to its breakage. mdpi.com Other microbial enzymes, such as laccases and peroxidases, often produced by white-rot fungi, can also play a role in the degradation of azo dyes, typically through an oxidative mechanism. researchgate.netijcmas.com These enzymes are less specific and can act on a broader range of compounds. ijcmas.com

Table 2: Key Enzymes in Azo Pigment Biodegradation

This table presents generalized data for enzymes involved in the degradation of azo compounds.

EnzymeSource Organism (Typical)Degradation MechanismEnvironmental Condition
AzoreductaseBacteriaReductive cleavage of azo bondAnaerobic
LaccaseFungi (e.g., white-rot fungi)OxidativeAerobic
Lignin PeroxidaseFungi (e.g., white-rot fungi)OxidativeAerobic
Manganese PeroxidaseFungi (e.g., white-rot fungi)OxidativeAerobic

Photodegradation in Environmental Contexts

Photodegradation, or the breakdown of compounds by light, is another potential transformation pathway for pigments in the environment. mst.dk Azo pigments absorb light in the visible and UV spectrum. However, their inherent stability means that direct photolysis in sunlight is generally a slow process. mst.dk The rate and extent of photodegradation can be influenced by various environmental factors.

In some cases, the presence of naturally occurring photosensitizers in water can enhance the rate of degradation. Furthermore, advanced oxidation processes involving photocatalysts like titanium dioxide (TiO₂) have been shown to be effective in degrading azo dyes in wastewater treatment scenarios under UV irradiation. nih.govresearchgate.netmdpi.com This process generates highly reactive hydroxyl radicals that can non-selectively oxidize the pigment molecules, leading to their decomposition into simpler and less harmful substances. mdpi.com The major intermediates identified in the photocatalytic degradation of azo dyes include aromatic amines and phenolic compounds. researchgate.net

Wavelength-Specific Degradation Profiles

The degradation of pigments like this compound is significantly influenced by the wavelength of incident light. Studies on related cadmium-based yellow pigments reveal that different wavelengths of ultraviolet (UV) radiation can trigger distinct degradation mechanisms and kinetics.

Research using UVA (365 nm) and UVC (250 nm) sources on cadmium yellow pigments has shown that both wavelengths induce degradation, but the extent and timing of the chemical changes vary. This suggests that the energy level of the photons plays a critical role in the initiation and propagation of the degradation reactions. For instance, higher energy UVC radiation may lead to a more rapid breakdown of the pigment's chromophore compared to lower energy UVA light. The degradation process often involves the photo-oxidation of the pigment, which can lead to changes in its chemical structure and a loss of color. The specific degradation profile under different light spectra is a complex phenomenon, with outcomes dependent on the hierarchical sequence of degradation within the pigment and any binder it may be mixed with.

Table 1: Wavelength-Dependent Degradation Effects on Cadmium Yellow Pigments

Wavelength Energy Level Observed Effects Potential Degradation Mechanism
UVC (250 nm) High Can induce rapid and extensive degradation. Direct photolysis, breaking of azo bonds, rapid oxidation of the molecular structure.
UVA (365 nm) Lower Induces degradation, but potentially at a different rate and through different pathways compared to UVC. Slower photo-oxidation, potential for different intermediate byproducts.

This table is generated based on research on cadmium yellow pigments, providing an illustrative model for the potential behavior of this compound.

Influence of Environmental Co-pollutants on Degradation

The degradation of this compound in the environment rarely occurs in isolation. The presence of other chemical species, or co-pollutants, can significantly alter the rate and pathway of its degradation. These co-pollutants can include other dyes, pesticides, heavy metals, and organic solvents commonly found in industrial wastewater.

The interaction with co-pollutants can have several effects:

Synergistic Effects: Conversely, some substances can enhance degradation. For instance, the presence of certain metal ions might catalyze photo-Fenton-like reactions, accelerating the breakdown of the pigment.

Competitive Reactions: In a mixed-pollutant system, this compound will compete with other organic molecules for the available reactive species (e.g., hydroxyl radicals). The relative degradation rates will depend on the respective concentrations and reactivity of the pollutants.

Studies on similar reactive dyes have shown that the presence of supporting electrolytes like NaCl and Na2SO4 in wastewater can influence the efficiency of electrochemical degradation. For example, NaCl can enhance the process through the electro-generation of active chlorine species, which are powerful oxidizing agents.

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These methods are considered highly effective for the degradation of recalcitrant dye molecules like this compound.

Several AOPs have shown promise for the remediation of dye-contaminated effluents:

Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates highly reactive oxygen species. Research on the photodegradation of Reactive Yellow 105 using TiO2 nanoparticles under UV light has demonstrated high efficiency. The degradation follows pseudo-first-order kinetics, and its rate is influenced by parameters such as catalyst dosage, initial dye concentration, and pH. An increase in the catalyst load generally increases the degradation efficiency up to an optimal point, beyond which the effect may plateau.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV-Vis light, a variation known as the photo-Fenton process. This method has been reported as highly efficient for the degradation of various synthetic dyes.

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. Ozonation can be effective for color removal, although it may not always lead to complete mineralization of the organic pollutants.

The ultimate goal of these AOPs is the conversion of the complex organic structure of this compound into simpler, non-toxic molecules such as water, carbon dioxide, and inorganic salts.

Table 2: Effect of TiO2 Catalyst Dose on the Photodegradation of Reactive Yellow 105

Catalyst Dose (mg) Degradation Efficiency (%)
20 Increased efficiency with dose
40 Increased efficiency with dose
60 Increased efficiency with dose
80 Increased efficiency with dose
100 Optimal dose with high efficiency
120 Rate of degradation remains almost constant
140 Rate of degradation remains almost constant

This table is based on data for Reactive Yellow 105, which serves as a model for the photocatalytic remediation of this compound.

Advanced Analytical Methodologies for C.i. Pigment Yellow 105

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pigment analysis, enabling the separation of the primary pigment from related substances, precursors, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile organic pigments like C.I. Pigment Yellow 105. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a nonpolar stationary phase and a polar mobile phase. asianpubs.orgnih.gov

Method development for this compound would involve optimizing several key parameters to achieve efficient separation and accurate quantification. A C8 or C18 column is typically selected for the analysis of azo pigments. asianpubs.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. asianpubs.orgresearchgate.net The addition of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. sielc.comsielc.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), set at a wavelength where the pigment exhibits maximum absorbance. asianpubs.orgresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Ensures optimal separation efficiency. asianpubs.org
Column Temperature 30 °C Maintains consistent retention times. unipi.it
Detector DAD or UV-Vis Quantification and spectral confirmation.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This optimized HPLC method allows for the separation of the main pigment from potential impurities arising during manufacture and can be adapted for stability testing by monitoring the emergence of degradation product peaks over time. researchgate.net

While this compound itself is non-volatile, its degradation can produce smaller, volatile molecules. Azo pigments can undergo cleavage of the azo bond (–N=N–) to form aromatic amines, some of which are regulated due to potential health concerns. chromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the separation, identification, and quantification of these volatile degradation products. researchgate.net

For analysis, a preliminary extraction and derivatization step may be required to enhance the volatility of the analytes. nih.gov The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints for positive identification. nih.govmdpi.com Pyrolysis-GC/MS is another powerful variant where the pigment is thermally decomposed directly in the instrument, and the resulting fragments are analyzed to elucidate the original structure. frontier-lab.comresearchgate.net

Table 2: Potential Volatile Degradation Products of Azo Pigments Amenable to GC-MS Analysis

Compound Type Example Structure (Hypothetical) Analytical Significance
Aromatic Amines Chloro-methyl aniline Indicator of azo bond cleavage.
Substituted Benzenes Dichlorobenzene May arise from further degradation.

| Phenolic Compounds | Chlorophenol | Can form under oxidative conditions. |

Spectrometric Techniques for Detection and Characterization

Spectrometric methods provide detailed information about the molecular structure of the pigment and the presence of elemental contaminants.

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound and characterizing its degradation products. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Laser Desorption/Ionization (LDI-MS) can be used to determine the accurate molecular weight of the pigment. researchgate.netresearchgate.net The measured mass should correspond to the calculated molecular weight of 426.85 g/mol for the molecular formula C₂₁H₁₉ClN₄O₄.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. For an azo pigment, a characteristic fragmentation pattern involves the cleavage of the azo bond, yielding fragment ions that correspond to the original amine and coupling components. researchgate.net This allows for unambiguous structural confirmation and aids in identifying unknown degradation products formed during stability or stress testing. nih.govresearchgate.net

Pigment manufacturing processes can sometimes introduce trace metal contaminants from raw materials, catalysts, or equipment. Inductively Coupled Plasma (ICP) is a highly sensitive elemental analysis technique used to detect and quantify such contaminants. azom.com It can be coupled with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS). labmanager.comhutton.ac.uk

In this technique, a digested sample solution is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. labmanager.com ICP-OES measures the characteristic wavelengths of light emitted as the atoms return to their ground state, while ICP-MS separates and counts the ions based on their mass-to-charge ratio. labmanager.comlibretexts.org ICP-MS offers significantly lower detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, making it ideal for stringent quality control. pacificbiolabs.com

Table 3: Common Trace Metal Contaminants and Typical ICP-MS Detection Limits

Element Symbol Potential Source Typical Detection Limit (µg/L)
Lead Pb Raw materials, environmental contamination < 0.1
Cadmium Cd Impurities in zinc or copper compounds < 0.05
Mercury Hg Environmental contamination, catalysts < 0.1
Arsenic As Raw materials, mineral sources < 0.2
Chromium Cr Equipment corrosion, catalysts < 0.5

| Copper | Cu | Catalysts, equipment corrosion | < 0.5 |

Electroanalytical Methods in Pigment Analysis

Electroanalytical techniques offer a complementary approach to pigment analysis by probing the redox properties of the molecule. ampp.org The azo group (–N=N–) in this compound is electrochemically active, meaning it can be oxidized or reduced at an electrode surface by applying a potential. nih.gov

Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) can be used to study these redox processes. nih.govmdpi.com By applying a varying potential to an electrode immersed in a solution containing the pigment, a current response is measured. The potential at which the redox reaction occurs provides qualitative information about the pigment's structure and electronic environment. The magnitude of the current can be related to the pigment's concentration, allowing for quantitative analysis. nih.gov These methods are valuable for investigating the degradation mechanisms of azo dyes, as the electrochemical signal changes or disappears when the azo linkage is cleaved. researchgate.net

Hyphenated Techniques for Complex Sample Analysis

The analysis of this compound in complex matrices, such as paints, plastics, and inks, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for the unambiguous identification and quantification of this organic pigment. These methods provide comprehensive chemical information, enabling the characterization of the pigment and its degradation products even in the presence of interfering substances.

The primary challenges in analyzing organic pigments like this compound stem from their low solubility in common organic solvents and their complex formulations, which often include binders, fillers, and other additives. Hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited to overcome these challenges.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a highly effective technique for the analysis of insoluble and polymeric materials, making it ideal for identifying this compound in finished products without the need for complex sample preparation frontier-lab.com. In this technique, the sample is subjected to controlled thermal degradation (pyrolysis) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

Detailed Research Findings: Research on analogous monoazo pigments demonstrates that the primary pyrolysis products correspond to the constituent aromatic amines and other stable fragments. For a hypothetical analysis of this compound, the resulting pyrogram would be a unique fingerprint, allowing for its identification. A searchable mass spectral library of pyrolysis products is often used to confirm the identity of the pigment frontier-lab.com.

Table 1: Predicted Pyrolysis Fragments of this compound and their Mass-to-Charge Ratios (m/z) This table is illustrative and based on the general fragmentation patterns of monoazo pigments.

Fragment NameChemical StructurePredicted m/z
Substituted Chloroaniline FragmentC₆H₄(Cl)(NH₂)127.02
Acetoacetyl FragmentC₄H₅O₂85.03
Substituted Benzene FragmentC₆H₅-RVariable

Liquid Chromatography-Mass Spectrometry (LC-MS)

For soluble fractions or extracts of complex samples containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable tools. LC separates the pigment from other components in the sample based on its polarity and affinity for the stationary phase sielc.com. The separated components are then introduced into the mass spectrometer for detection and identification.

High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) and a mass spectrometer provides both UV-Vis spectral data and mass information, enhancing the confidence in pigment identification. For MS-compatible methods, mobile phase additives like phosphoric acid are typically replaced with formic acid sielc.com.

Detailed Research Findings: In LC-MS/MS analysis of azo dyes, the precursor molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of monoazo pigments often involves the cleavage of the azo linkage and other specific bonds, providing detailed structural information epa.govulisboa.pt. The analysis of a structurally similar monoazo pigment, C.I. Pigment Yellow 74, reveals characteristic fragmentation pathways that can be extrapolated to predict the behavior of this compound.

Table 2: Illustrative LC-MS/MS Fragmentation Data for a Monoazo Pigment Analogue (C.I. Pigment Yellow 74) This data is provided as a representative example to illustrate the analytical approach for this compound.

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Corresponding Neutral Loss
387.1 [M+H]⁺20208.1, 179.1, 151.1C₉H₈N₂O₃, C₁₀H₁₀N₂O₃, C₁₀H₁₀N₂O₄
385.1 [M-H]⁻25206.1, 177.1, 149.1C₉H₈N₂O₃, C₁₀H₁₀N₂O₃, C₁₀H₁₀N₂O₄

The combination of retention time, UV-Vis spectrum, precursor ion mass, and fragmentation pattern from LC-MS/MS analysis provides a highly specific and reliable method for the identification and characterization of this compound in complex samples.

Theoretical and Computational Investigations of C.i. Pigment Yellow 105

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the electronic structure of pigments. While specific studies on C.I. Pigment Yellow 105 are not widely available in public literature, the methodologies applied to analogous azo pigments provide a framework for understanding its characteristics.

For similar complex organic pigments, DFT calculations are typically used to determine the optimized molecular geometry, orbital energies, and the distribution of electron density. These calculations reveal how the arrangement of atoms and the nature of the chemical bonds influence the pigment's color and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key determinant of the molecule's absorption spectrum and, consequently, its color.

For a disazo pigment like this compound, quantum chemical calculations would likely focus on the electronic interactions between the two azo groups and the aromatic rings within the molecule. These interactions are crucial in defining the extended π-conjugated system that is responsible for the absorption of light in the visible region.

Molecular Dynamics Simulations of Pigment-Matrix Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between pigment particles and the surrounding polymer matrix at an atomistic level. These simulations model the movement of atoms and molecules over time, providing insights into how the pigment disperses and how its properties are affected by the matrix.

Prediction of Spectroscopic Properties and Photochemical Reactivity

Computational methods are increasingly used to predict the spectroscopic properties and photochemical reactivity of pigments, offering a valuable complement to experimental studies. TD-DFT calculations are particularly well-suited for predicting the UV-Vis absorption spectra of organic molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the absorption spectrum and identify the molecular orbitals involved in these transitions.

For this compound, such calculations would help to explain the origin of its characteristic yellow color by identifying the specific electronic transitions responsible for light absorption in the blue-violet region of the spectrum. Furthermore, computational models can be used to investigate the pigment's photochemical reactivity, such as its lightfastness. By analyzing the electronic structure of the molecule in its excited states, researchers can identify potential pathways for photodegradation, providing a basis for designing more stable pigments.

Computational Design Principles for Novel Pigment Derivatives

The insights gained from theoretical and computational investigations can be leveraged to establish design principles for novel pigment derivatives with enhanced properties. By understanding the structure-property relationships of this compound, chemists can computationally screen new molecular designs before undertaking their synthesis.

For instance, by systematically modifying the chemical structure of this compound in silico—such as by introducing different substituent groups on the aromatic rings—it is possible to predict how these changes will affect its color, stability, and solubility. Quantum chemical calculations can predict the impact of these modifications on the HOMO-LUMO gap and the absorption spectrum, allowing for the targeted design of pigments with specific desired hues. Similarly, molecular dynamics simulations can be used to assess the compatibility of these new derivatives with different polymer matrices. This computational-guided approach accelerates the development of new pigments with improved performance characteristics for a wide range of applications.

Advanced Applications and Performance Mechanisms of C.i. Pigment Yellow 105 in Material Science

Dispersion and Rheological Behavior in Polymer and Coating Systems

The performance of C.I. Pigment Yellow 105 in paints, coatings, and plastics is fundamentally dependent on its dispersion and rheological behavior within the host matrix. Effective dispersion involves breaking down pigment agglomerates into smaller, stabilized primary particles, which is crucial for achieving optimal color strength, gloss, and film integrity. google.comjustia.com

The ease of dispersion of Pigment Yellow 105 is influenced by its particle size, shape, and surface chemistry. mst.dk To enhance its compatibility with various polymer and coating systems, the pigment particles may be surface-treated. google.comjustia.com Dispersants are often employed to facilitate the wetting of the pigment particles and stabilize them within the medium, preventing re-agglomeration. justia.comgoogleapis.com The choice of dispersant and the dispersion method can significantly impact the final rheological properties of the system, such as viscosity and flow behavior, which are critical for application processes like spraying or molding. dss.go.th For instance, in coating formulations, achieving a stable dispersion with a specific zeta potential can prevent coagulation and ensure long-term stability. googleapis.com

Mechanisms of Heat Stability and Thermal Degradation in Polymeric Matrices

However, at very high temperatures, thermal degradation can occur. The degradation of polymers containing azo colorants can be complex, involving changes to both the polymer and the pigment. mdpi.comsemanticscholar.org For the pigment, the primary mechanism of thermal breakdown is often the cleavage of the azo bond, which can lead to a loss of color. mst.dk This process can generate free radicals, which may in turn accelerate the degradation of the surrounding polymer matrix. semanticscholar.org Studies on post-consumer polyester (B1180765) fabrics dyed with azo colorants have shown that the presence of the dye can inhibit deep pyrolysis but also influence the types of volatile compounds produced during degradation. semanticscholar.org The specific degradation pathway is dependent on temperature, the presence of oxygen, and the chemical nature of the polymer itself. mdpi.comsemanticscholar.org

This compound as a Functional Component in Advanced Materials

Beyond its traditional role as a colorant, the chemical structure of this compound offers potential for its use as a functional component in advanced materials.

Azo compounds, characterized by the -N=N- linkage between aromatic systems, possess unique electronic and optical properties. The extended π-conjugated system in these molecules allows for strong light absorption in the visible spectrum, which is responsible for their color. wikipedia.org This same electronic structure also makes them candidates for use in optoelectronic applications.

The key property of interest is the ability of azo molecules to undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength. wikipedia.org This light-induced change in molecular geometry alters the material's physical and optical properties, such as its refractive index and absorption spectrum. researchgate.net This photo-responsive behavior could potentially be harnessed in devices such as:

Optical data storage: The two distinct isomers (trans and cis) can represent binary states (0 and 1).

Molecular switches: Light can be used to control the shape and, consequently, the function of a molecular-level device.

Nonlinear optical (NLO) materials: The delocalized electron systems in azo compounds can give rise to significant nonlinear optical responses, which are useful for applications like frequency doubling in lasers. researchgate.net

While the direct integration of this compound into commercial optoelectronic devices is not yet widespread, research into the photophysical properties of azo colorants continues to be an active area. researchgate.netacs.org The inherent stability and strong absorption characteristics of pigments like PY 105 make them intriguing candidates for future development in the field of functional organic materials.

Pigment-Polymer Interface Science

The interface between a pigment and a polymer is a critical region that dictates the macroscopic properties of the final material, including its mechanical strength, color fastness, and long-term stability. The science of this interface involves understanding the intermolecular forces, adhesion, and dispersion of the pigment particles within the polymer matrix.

Interfacial Tension and Adhesion:

The compatibility between the pigment and the polymer is largely governed by their respective surface energies. For inorganic pigments like cadmium yellows, the surface is typically high-energy and polar, whereas polymers are generally lower-energy and nonpolar. This mismatch can lead to high interfacial tension, which hinders spontaneous wetting and dispersion of the pigment particles.

Effective adhesion at the pigment-polymer interface is crucial for stress transfer from the polymer matrix to the pigment particles, which is essential for reinforcing the composite material. The strength of this adhesion depends on the nature of the intermolecular forces at the interface. These can include:

Van der Waals forces: These are weak, non-specific interactions that are always present.

Acid-base interactions: The cadmium sulfide (B99878) surface can exhibit Lewis acid characteristics, allowing for potential interactions with basic sites on the polymer chain.

Mechanical interlocking: A rough pigment surface can provide sites for the polymer to physically lock onto, enhancing adhesion.

To improve adhesion and reduce interfacial tension, surface treatments are often applied to the pigment. These treatments can modify the surface energy of the pigment to better match that of the polymer, promoting better wetting and stronger interfacial bonds. While specific data for this compound is unavailable, common surface treatments for inorganic pigments include the application of silane (B1218182) coupling agents or the adsorption of surfactants.

Dispersion:

The state of dispersion of the pigment within the polymer matrix is a critical factor influencing the optical and mechanical properties of the material. Poor dispersion leads to the formation of agglomerates, which can act as stress concentrators, reducing the mechanical strength of the composite. Agglomerates can also scatter light, leading to a loss of color strength and opacity.

Cadmium pigments are noted for their good dispersibility in most polymers, which contributes to their high opacity and tinting strength. naturalpigments.com This suggests that the interfacial interactions, even without surface treatment, are sufficient to allow for a reasonable level of dispersion during processing. The ease of dispersion is particularly important in high-temperature processing of thermoplastics like nylon, acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonates, and high-density polyethylene, where cadmium pigments are frequently used due to their exceptional thermal stability. naturalpigments.comnaturalpigments.com

Research Findings on Cadmium Pigment-Polymer Systems:

While specific studies on this compound are lacking, research on cadmium sulfide nanoparticles and films in polymer matrices provides insights into the interfacial phenomena. Studies on cadmium sulfide nanoparticles embedded in polymeric matrices have shown that the type of polymer can influence the photoluminescence properties of the nanoparticles, indicating a strong interplay at the interface. inoe.ro Furthermore, the surface chemistry of cadmium sulfide has been shown to be reactive, with surface defects playing a role in interactions with the surrounding environment, which would include a polymer matrix. cnr.it

The table below summarizes the general interfacial characteristics and performance of cadmium yellow pigments in various polymer systems, which can be considered indicative for this compound.

Polymer SystemInterfacial AdhesionDispersion QualityKey Performance Attributes
Polyolefins (e.g., HDPE) ModerateGoodHigh thermal stability allows for use in high-temperature processing.
Engineering Plastics (e.g., Nylon, PC, ABS) GoodExcellentMandatory for achieving bright, stable colors at high processing temperatures. naturalpigments.com
Silicone Resins GoodExcellentHigh durability and heat resistance make it a suitable pigment. naturalpigments.com
Coatings (Latex and Acrylic) GoodGoodProvides long life, color saturation, and good covering power. naturalpigments.com

Interactive Data Table: General Properties of Cadmium Yellow Pigments in Polymers

Below is an interactive table summarizing the key properties of cadmium yellow pigments relevant to their performance in polymer matrices.

PropertyValue/DescriptionRelevance to Pigment-Polymer Interface
Chemical Composition Cadmium Sulfide (CdS) or Cadmium Zinc Sulfide (CdS·ZnS)The inorganic nature dictates a high surface energy.
Thermal Stability Service temperatures can be well above 300°C. naturalpigments.comAllows for incorporation into high-temperature engineering plastics without degradation at the interface.
Solubility Insoluble in organic solvents. naturalpigments.comPrevents leaching from the polymer matrix and ensures color stability.
Chemical Resistance Good resistance to alkalis. naturalpigments.comMaintains the integrity of the pigment-polymer interface in chemically aggressive environments.
Dispersion in Polymers Generally good to excellent. naturalpigments.comIndicates favorable interfacial properties that facilitate uniform distribution within the polymer.

Future Directions and Emerging Research Areas for C.i. Pigment Yellow 105

Sustainable Synthesis and Circular Economy Approaches

The chemical industry is increasingly shifting towards sustainable practices, and pigment synthesis is no exception. Future research for C.I. Pigment Yellow 105 is focused on developing greener synthetic routes that minimize hazardous waste and energy consumption. This includes exploring biocatalysis and the use of renewable raw materials.

A key aspect of sustainability is the integration of pigments into a circular economy framework. Azo dyes, which constitute a major class of colorants, are often found in industrial wastewater. nih.gov Advanced biotechnological approaches are being developed to not only treat this effluent but also to valorize the dye molecules. Enzymatic processes, utilizing enzymes such as azoreductases and laccases, can break down azo pigments into valuable aromatic amines. nih.govnih.govjazindia.com These amines can then serve as building blocks for the synthesis of other high-value chemicals, creating a closed-loop system that transforms waste into a resource. nih.gov This aligns with the principles of a circular economy, which emphasizes designing out waste and keeping materials in use. nih.govmdpi.com

The development of such biocatalytic processes could be applied to waste streams containing this compound, converting the spent pigment back into useful chemical precursors. Research into microbial degradation of azo dyes has identified various bacterial strains capable of producing the necessary enzymes, like azoreductase, for this transformation. jazindia.comnih.govmdpi.com

Table 1: Enzymatic Approaches for Azo Dye Valorization
Enzyme TypeFunctionPotential Products from Azo Dye DegradationRelevance to Circular Economy
AzoreductaseReductive cleavage of the azo bond (-N=N-)Aromatic aminesProvides valuable chemical building blocks from dye waste. nih.govnih.gov
LaccaseOxidation of aromatic amines and other phenolsPhenazines, Phenoxazinones, NaphthoquinonesFurther converts degradation products into other useful chemicals. nih.gov
PeroxidaseOxidative degradation of dye moleculesSmaller, detoxified organic moleculesDetoxifies wastewater, enabling water reuse and recovery of simpler organic compounds. nih.gov

Nanoscale Pigment Engineering and Performance Enhancement

The performance of a pigment is heavily dependent on its physical properties, particularly particle size and distribution. Nanoscale pigment engineering offers a powerful tool to enhance the characteristics of this compound. By reducing the particle size to the nanometer scale (typically below 100 nm), it is possible to achieve significant improvements in color strength, transparency, gloss, and stability. 20microns.combalescoatings.com

Nanopigments possess a much higher surface area compared to their micron-sized counterparts, which allows for better dispersion in various media and enhances their interaction with light. This can lead to more intense colors even at lower concentrations, offering economic and environmental benefits. balescoatings.com For applications in coatings and plastics, nano-sizing can also improve mechanical properties such as scratch and abrasion resistance. ijeas.org

Surface modification is a key technique in nano-engineering. Treating the surface of pigment particles can prevent agglomeration, a common issue with nanoparticles, and improve their compatibility with different polymer matrices or liquid formulations. researchgate.netimaging.org While specific research on this compound is limited, studies on other organic pigments demonstrate the effectiveness of these techniques. For example, surface treatment can significantly improve the dispersion stability and photostability of pigments in various applications. researchgate.net

Table 2: Potential Performance Enhancements of this compound via Nanoscale Engineering
PropertyEffect of Nano-sizing/Surface ModificationUnderlying MechanismPotential Application Benefit
Color Strength (Tinting Strength)IncreaseHigher surface area leads to more efficient light scattering and absorption. Reduced pigment loading required for desired color intensity. balescoatings.com
TransparencyIncreaseParticles smaller than the wavelength of visible light reduce light scattering. Ideal for transparent coatings, films, and specialty inks.
UV & Weather ResistanceEnhancementImproved dispersion and better integration into the matrix material protect against degradation. balescoatings.comLonger-lasting color in outdoor applications like automotive paints and architectural coatings.
Dispersion StabilityImprovementSurface modification prevents particle agglomeration and improves compatibility with the medium. researchgate.netimaging.orgMore stable formulations for inks and paints, preventing settling and ensuring consistent color.
Mechanical PropertiesReinforcementNanoparticles act as fillers, reinforcing the polymer matrix. 20microns.commdpi.comIncreased hardness, scratch resistance, and durability of pigmented plastics and coatings.

Integration with Smart Materials Technologies

The chemical structure of this compound, specifically its azo linkage (-N=N-), holds significant potential for its use in "smart" materials. The azobenzene group is a well-known photochromic moiety, meaning it can undergo reversible isomerization between its trans and cis forms when exposed to light of specific wavelengths. researchgate.net This property is the foundation for a wide range of stimuli-responsive materials.

The azo linkage can also be sensitive to other stimuli, including changes in pH, temperature, and the presence of reducing agents. researchgate.netrsc.org This multi-responsiveness opens up possibilities for integrating this compound or its derivatives into advanced technologies. For example, polymers or hydrogels incorporating this pigment could be designed to change color or release an encapsulated substance in response to a specific environmental trigger. mdpi.com

Potential applications include:

Sensors: Materials that change color to indicate a change in pH or the presence of specific chemicals.

Photo-responsive Coatings: Surfaces that can alter their color or transparency upon light irradiation.

Controlled Release Systems: Nanoparticles or hydrogels that release a payload (e.g., a drug or fragrance) when triggered by a biological stimulus like the reductive environment in certain body tissues. researchgate.net

Research in this area would involve modifying the this compound molecule to optimize its responsive properties and integrating it into various material matrices.

Table 3: Potential Smart Material Applications Based on the Azo Linkage
StimulusResponsive Mechanism of Azo GroupPotential Smart Material Application
Light (UV/Visible)Reversible trans-cis isomerizationPhoto-switchable coatings, optical data storage, light-responsive hydrogels. researchgate.netrsc.org
pH ChangeProtonation/deprotonation affecting electronic structureColorimetric pH sensors, pH-responsive drug delivery systems. mdpi.com
Chemical (Reductants)Reductive cleavage of the azo bondTargeted drug delivery in hypoxic or reductive biological environments, self-immolative polymers. researchgate.net
TemperatureChanges in thermal equilibrium of isomersThermochromic materials, temperature sensors. researchgate.net

Advanced In Silico Modeling for Lifecycle Assessment

As environmental regulations become more stringent, understanding the full lifecycle impact of a chemical is crucial. Advanced in silico (computational) modeling provides a powerful, efficient, and cost-effective way to assess the properties and environmental footprint of pigments like this compound.

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, use, and disposal. Computational LCA models can simulate the entire production process, quantifying energy consumption, resource depletion, and greenhouse gas emissions. mst.dk

Quantitative Structure-Activity Relationship (QSAR) models are another critical in silico tool. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological or environmental effects (e.g., toxicity, biodegradability). dergi-fytronix.comnih.gov By analyzing the molecular structure of this compound, QSAR can predict its potential ecotoxicity to aquatic organisms or its likelihood to biodegrade, often before extensive and costly experimental tests are conducted. mst.dkdergi-fytronix.com These predictive models are increasingly accepted for regulatory purposes and are vital for designing greener, safer chemicals. nih.gov

Computational chemistry methods like Density Functional Theory (DFT) can further be used to predict the pigment's color properties, stability, and reactivity, aiding in the design of new pigments with improved performance and a better environmental profile. nih.govresearchgate.netacs.org

Table 4: In Silico Modeling for Pigment Lifecycle Assessment
Modeling TechniquePurposeKey Parameters ModeledBenefit for this compound
Life Cycle Assessment (LCA)Evaluate overall environmental footprint.Energy consumption, CO2 emissions, water usage, resource depletion. mst.dkIdentifies hotspots in the manufacturing process for sustainability improvements.
Quantitative Structure-Activity Relationship (QSAR)Predict toxicological and environmental fate properties.Aquatic toxicity (EC50, LC50), bioaccumulation potential (log Kow), biodegradability. dergi-fytronix.comnih.govresearchgate.netEarly-stage hazard assessment and risk management without animal testing. dergi-fytronix.com
Density Functional Theory (DFT) / Quantum MechanicsPredict molecular and optical properties.Absorption spectra (color), reaction pathways, degradation mechanisms, bond energies. nih.govacs.orgAids in understanding color-structure relationships and designing more stable or functional pigments.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for C.I. Pigment Yellow 105, and how can its purity be validated?

  • Methodological Answer : Synthesize this compound via coupling reactions of diazotized benzidine derivatives with acetoacetanilide derivatives under controlled pH (6–8) and temperature (0–5°C) to minimize side reactions . Validate purity using HPLC (>98% purity threshold) and elemental analysis (C, H, N within ±0.3% theoretical values). For new batches, characterize via FTIR (C=O stretch at 1670 cm⁻¹, N-H bend at 1550 cm⁻¹) and compare with literature spectra .

Q. How can researchers quantify colorimetric properties (e.g., hue, chroma) of this compound for consistency across studies?

  • Methodological Answer : Use CIELAB color space parameters (L*, a*, b*) measured via spectrophotometry under standardized D65 illumination. Calibrate instruments with white tiles (L* = 100) and black traps (L* = 0). Report particle size (e.g., 210 nm via dynamic light scattering) and dispersion medium (e.g., water or ethanol) to account for scattering effects . For reproducibility, document solvent ratios (e.g., 5% w/v in distilled water) and agitation methods .

Q. What analytical techniques are critical for characterizing the crystallographic structure of this compound?

  • Methodological Answer : Perform X-ray diffraction (XRD) to identify crystal phases (e.g., monoclinic vs. triclinic) and compare with reference patterns (ICDD database). Use SEM/TEM to assess morphology (e.g., needle-like vs. spherical particles) and correlate with optical properties. For surface analysis, employ BET measurements (specific surface area ~22 m²/g) to evaluate adsorption capacity .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) in inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Compare onset degradation temperatures (e.g., 200°C in N₂ vs. 180°C in O₂) and use DSC to detect phase transitions. Replicate studies with controlled heating rates (5°C/min) and validate using independent labs to isolate equipment variability .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in particle size distribution?

  • Methodological Answer : Apply ANOVA to compare mean particle sizes across batches (n ≥ 5) and use Tukey’s HSD test to identify outliers. Report polydispersity indices (PDI < 0.2 acceptable) via dynamic light scattering. For subsampling, follow ISO 5725 guidelines to ensure representativeness (e.g., 10 subsamples per batch, randomized sampling locations) .

Q. How does solvent polarity impact the aggregation behavior of this compound, and how can this be experimentally modeled?

  • Methodological Answer : Prepare dispersions in solvents with varying Hansen solubility parameters (e.g., water, ethanol, xylene). Monitor aggregation via UV-Vis spectroscopy (λmax shifts >10 nm indicate π-π stacking). Use computational tools (e.g., COSMO-RS) to predict solubility and validate with zeta potential measurements (|ζ| > 30 mV for stable dispersions) .

Q. What strategies mitigate photodegradation of this compound in polymer matrices under UV exposure?

  • Methodological Answer : Accelerate aging using QUV testers (UVA-340 lamps, 0.7 W/m² irradiance) and track ΔE* color difference (threshold ΔE* < 2.0). Incorporate stabilizers (e.g., HALS or UV absorbers at 1–2% w/w) and compare retention rates via FTIR (monitor carbonyl index) and mass loss post-degradation .

Data Reporting & Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow the "Experimental" section guidelines from Medicinal Chemistry Research:

  • Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity).
  • Detail synthesis steps (times, temperatures, molar ratios).
  • Provide spectral data (e.g., ¹H NMR: δ 7.2–8.1 ppm aromatic protons) in Supplementary Information .
  • For non-routine methods (e.g., solvent-free synthesis), include validation via control experiments .

Q. How can contradictory results in solvent resistance studies be critically evaluated?

  • Methodological Answer : Cross-reference test protocols (e.g., ASTM D5402 for solvent rub tests) and solvent purity (>99.5%). Perform sensitivity analysis by varying immersion times (24–72 hrs) and concentrations (1–5% w/v). Use SEM to detect surface cracks post-exposure and correlate with mass loss data .

Tables for Key Parameters

Property Method Typical Value Reference
Thermal Stability (TGA)N₂ atmosphere, 10°C/min200°C decomposition
Particle Size (DLS)Ethanol dispersion210 nm ± 15 nm
Colorimetric (CIELAB)Spectrophotometry, D65L* = 85, a* = -5, b* = 90
Solvent Resistance (Xylene)ASTM D5402, 24 hrsΔE* < 1.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.